molecular formula C9H14F2O4 B1321868 Diethyl 2,2-difluoropentanedioate CAS No. 428-97-7

Diethyl 2,2-difluoropentanedioate

Cat. No.: B1321868
CAS No.: 428-97-7
M. Wt: 224.2 g/mol
InChI Key: YVPKMLFMDHSTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,2-difluoropentanedioate (CAS 428-97-7) is a fluorinated ester compound characterized by two fluorine atoms at the 2-position of the pentanedioate backbone and two ethyl ester groups. It is a key intermediate in pharmaceutical synthesis, notably used in the production of gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment . Its synthesis involves difluorination and esterification steps, as outlined in the patent WO2012030106A2, which describes its role in multi-step organic reactions .

The compound’s fluorine substituents enhance its metabolic stability and lipophilicity, making it advantageous in drug design. However, its toxicological profile remains understudied, a common caveat for many fluorinated intermediates .

Properties

IUPAC Name

diethyl 2,2-difluoropentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O4/c1-3-14-7(12)5-6-9(10,11)8(13)15-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPKMLFMDHSTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607391
Record name Diethyl 2,2-difluoropentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428-97-7
Record name Diethyl 2,2-difluoropentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Catalyst: Palladium compounds such as PdCl₂ or Pd(OAc)₂
  • Ligands: Xantphos, PPh₃, or DPEphos
  • Base: DiPEA (N,N-diisopropylethylamine) or NaOtBu
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature to slightly elevated conditions

Example Reaction:

Ethyl bromodifluoroacetate reacts with a styrene derivative under palladium catalysis to yield diethyl 2,2-difluoropentanedioate in moderate to high yields.

Data Table:

Catalyst Ligand Base Yield (%)
PdCl₂ Xantphos DiPEA 66
Pd(OAc)₂ Xantphos DiPEA 50
Pd(PPh₃)₄ Xantphos DiPEA 46
PdCl₂ DPEphos DiPEA 18

Observations:

  • The choice of ligand significantly impacts the yield.
  • Xantphos with PdCl₂ provides optimal results under controlled conditions.

Esterification Using Ethyl Bromodifluoroacetate

This method involves the reaction of ethyl bromodifluoroacetate with malonic acid derivatives in the presence of a base.

Reaction Conditions:

  • Reagents: Ethyl bromodifluoroacetate and malonic acid derivatives
  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: DMAP (4-dimethylaminopyridine)
  • Temperature: Room temperature to 40°C

Example Reaction:

Ethyl bromodifluoroacetate reacts with malonic acid in THF, catalyzed by DMAP, to form this compound.

Observations:

  • The reaction proceeds efficiently under mild conditions.
  • DMAP enhances the esterification process.

Reduction and Hydrolysis Transformations

This compound can also be synthesized indirectly through reduction or hydrolysis of precursor compounds.

Example Transformations:

  • Reduction:

    • Sodium borohydride (NaBH₄) is used to reduce intermediate compounds to alcohols, which are subsequently esterified.
    • Solvents include ethanol and THF.

    Example: Reduction of ethyl difluoroacetate derivatives yields diethyl difluoropentanedioate.

  • Hydrolysis:

    • Alkaline hydrolysis using LiOH converts precursor esters into this compound.
    • Solvent system: THF/H₂O.

Summary Table of Methods

Method Key Reagents Solvent Yield (%)
Palladium-Catalyzed Carbonylation Ethyl bromodifluoroacetate THF Up to 66
Esterification Ethyl bromodifluoroacetate + DMAP THF Moderate to High
Reduction NaBH₄ Ethanol/THF High
Hydrolysis LiOH THF/H₂O >90

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-difluoropentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,2-difluoropentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 2,2-difluoropentanedioate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its metabolic stability and alter the electronic properties of the molecule. This can affect the reactivity and binding affinity of the compound with enzymes and other biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Similarity and Key Differences

Based on structural similarity scores (0.69–0.78) from computational analyses , the following compounds are most analogous to diethyl 2,2-difluoropentanedioate:

Compound Name CAS Number Similarity Score Key Structural Features
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 893643-18-0 0.78 Three fluorine atoms, two ketone groups
Diethyl 4,4-difluoroheptanedioate 22515-16-8 0.75 Longer carbon chain (C7 vs. C5), 4,4-difluoro
Ethyl 4,4-difluoro-3-oxobutanoate 141-97-9 0.70 Shorter chain (C4), ketone group at 3-position
Methyl 2-fluoro-3-oxopentanoate 180287-02-9 0.69 Methyl ester, single fluorine at 2-position

Key Observations :

  • Fluorine Substitution: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (similarity 0.78) has additional fluorine atoms and ketone groups, likely increasing its electrophilicity and reactivity compared to this compound .
  • Chain Length : Diethyl 4,4-difluoroheptanedioate (C7) may exhibit lower solubility in polar solvents due to its longer hydrophobic chain .
  • Ester Groups: Methyl 2-fluoro-3-oxopentanoate’s methyl ester reduces steric hindrance but may decrease metabolic stability compared to ethyl esters .

Reactivity Trends :

  • The presence of ketones (e.g., in Ethyl 4,4-difluoro-3-oxobutanoate) increases susceptibility to nucleophilic attack, whereas ester groups favor transesterification or hydrolysis .

Physicochemical Properties

Property This compound Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate Diethyl 4,4-Difluoroheptanedioate
Molecular Weight (g/mol) 224.17 234.13 254.22
LogP (Predicted) 1.8–2.2 2.5–3.0 3.0–3.5
Boiling Point (°C) ~220–240 ~200–220 ~250–270
Solubility in Water Low (<1 mg/mL) Very low (<0.1 mg/mL) Insoluble

Notes:

  • Higher fluorine content and ketone groups reduce water solubility but enhance lipid membrane permeability .
  • Longer carbon chains (e.g., C7 in Diethyl 4,4-difluoroheptanedioate) correlate with increased LogP and boiling points .

Biological Activity

  • Molecular Formula : C8_{8}H10_{10}F2_{2}O4_{4}
  • Molecular Weight : Approximately 238.24 g/mol
  • Structure : The presence of fluorine atoms enhances lipophilicity and alters the compound's reactivity compared to non-fluorinated analogs.

Biological Activity Overview

Research indicates that difluorinated compounds often demonstrate enhanced biological properties. These can include:

  • Antimicrobial Activity : Many difluorinated compounds show potential as antimicrobial agents due to their ability to disrupt bacterial membranes or inhibit metabolic pathways.
  • Metabolic Stability : The introduction of fluorine can improve the metabolic stability of drugs, potentially leading to prolonged action in biological systems.
  • Pharmacokinetics : Altered pharmacokinetics may result from changes in solubility and distribution characteristics due to the presence of fluorine.

1. Antimicrobial Properties

Studies on similar difluorinated compounds have demonstrated significant antimicrobial activity. For instance, compounds with similar structural features have been shown to inhibit bacterial growth effectively. Although specific data on diethyl 2,2-difluoropentanedioate is lacking, it is hypothesized that it may exhibit comparable effects.

2. Metabolic Pathways

Research into related compounds suggests that this compound could influence metabolic pathways associated with fatty acid metabolism and glucose homeostasis. This is particularly relevant in the context of developing therapeutic agents for metabolic disorders.

3. Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions, including:

  • Fluorination Reactions : The introduction of fluorine atoms generally enhances the reactivity of the compound.
  • Catalytic Processes : Palladium-catalyzed reactions have been employed to achieve high yields in the synthesis of similar difluorinated esters .

Comparative Analysis Table

PropertyThis compoundRelated Difluorinated Compounds
Molecular Weight 238.24 g/molVaries (typically higher)
Antimicrobial Activity Hypothesized potentialEstablished in several studies
Metabolic Stability Expected enhancementConfirmed in various compounds
Synthesis Yield High (specific protocols needed)Generally high in similar syntheses

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Diethyl 2,2-difluoropentanedioate with high purity?

  • Methodological Answer : The compound can be synthesized via esterification of 2,2-difluoropentanedioic acid using ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, fluorination of diethyl 2,2-dihydroxypentanedioate using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor may introduce fluorine atoms. Post-synthesis, purification via fractional distillation or recrystallization is critical to isolate the ester. Monitoring reaction progress by thin-layer chromatography (TLC) and confirming purity via NMR (¹⁹F and ¹H) is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identify ester methyl/methylene protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
  • ¹⁹F NMR : Confirm fluorine presence (typically δ -110 to -130 ppm for CF₂ groups).
  • IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (expected m/z for C₉H₁₂F₂O₄: ~234.1).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at temperatures ≤4°C. Avoid moisture and prolonged exposure to light, as fluorinated esters are prone to hydrolysis and photodegradation. Regular stability testing via HPLC or NMR is recommended to detect decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine atoms at the 2,2 positions influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The CF₂ group increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from fluorine may reduce accessibility. To assess this, conduct kinetic studies comparing reaction rates with non-fluorinated analogs. Computational modeling (DFT) can map electron density distribution and transition states. Experimental validation via Hammett plots or isotopic labeling is advised .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX programs address them?

  • Methodological Answer : Fluorine’s high electron density can cause diffraction artifacts, complicating structure refinement. Using SHELXL:

  • Apply anisotropic displacement parameters for fluorine atoms.
  • Utilize restraints for bond distances/angles based on similar fluorinated structures.
  • Validate refinement with R-factor convergence (<5%) and Fo-Fc difference maps.
    SHELX’s robustness in handling small-molecule crystallography makes it ideal for resolving fluorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2,2-difluoropentanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl 2,2-difluoropentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.